Cas no 88000-67-3 (Carbamic acid, benzoyl-, 1,1-dimethylethyl ester)

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester structure
88000-67-3 structure
Product Name:Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
N.o CAS:88000-67-3
MF:C12H15NO3
MW:221.252403497696
CID:648902
PubChem ID:13203866
Update Time:2025-10-29

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
    • tert-butyl N-benzoylcarbamate
    • 1,1-Dimethylethyl N-benzoylcarbamate (ACI)
    • Carbamic acid, benzoyl-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, benzoyl-, tert-butyl ester (6CI)
    • N-(tert-Butoxycarbonyl)benzamide
    • tert-Butyl benzoylcarbamate
    • N-boc-benzamide
    • DTXSID30527371
    • E81820
    • tert-butylbenzoylcarbamate
    • CS-0145143
    • SCHEMBL21584892
    • AS-81790
    • 88000-67-3
    • Inchi: 1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15)
    • Chave InChI: GWHAAIDHDCOFOC-UHFFFAOYSA-N
    • SMILES: O=C(NC(C1C=CC=CC=1)=O)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 221.10519334g/mol
  • Massa monoisotópica: 221.10519334g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 262
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 55.4Ų

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Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, rt
Referência
Direct Aldimine Oxidative Reaction: A General Approach toward Amides
Liu, Qing-Peng; et al, Asian Journal of Organic Chemistry, 2023, 12(3),

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  10 min, < -20 °C; 10 min, < -20 °C; 18 h, rt
Referência
Metal-free stereoselective synthesis of (E)- and (Z)-N-monosubstituted β-aminoacrylates via condensation reactions of carbamates
Pollack, Scott R. ; et al, Journal of Organic Chemistry, 2021, 86(17), 11748-11762

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium cyanide ,  Potassium carbonate Solvents: Dimethylformamide ;  60 °C
1.2 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  120 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Referência
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; et al, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

Método de produção 4

Condições de reacção
1.1 Reagents: 1,1,3,3-Tetramethylguanidine ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; 6 h, rt
Referência
Metal-Free Synthesis of Imido Derivatives by Direct Oxidation of α-Amido Sulfones
Martinelli, Fabio; et al, European Journal of Organic Chemistry, 2010, (26), 5085-5089

Método de produção 5

Condições de reacção
1.1 Catalysts: Silica
Referência
Oxidation of organic compounds by zinc permanganate
Wolfe, Saul; et al, Journal of the American Chemical Society, 1983, 105(26), 7755-7

Método de produção 6

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  15 h, rt
Referência
Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity
Wybon, Clarence C. D. ; et al, ACS Catalysis, 2018, 8(1), 203-218

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Referência
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; et al, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

Método de produção 8

Condições de reacção
1.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
2.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referência
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Método de produção 9

Condições de reacção
1.1 Solvents: Acetonitrile ;  12 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referência
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Método de produção 10

Condições de reacção
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Catalysts: Triethylborane ,  Benzoyl chloride Solvents: Acetonitrile ;  6 h, 30 °C
Referência
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Método de produção 11

Condições de reacção
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referência
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Método de produção 12

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  2,9-Dimethyl-1,10-phenanthroline Solvents: Acetonitrile ,  Water ;  24 h, 30 °C
Referência
Copper(II)-photocatalyzed decarboxylative oxygenation of carboxylic acids
Reichle, Alexander; et al, Chemical Communications (Cambridge, 2022, 58(28), 4456-4459

Método de produção 13

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
Referência
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

Método de produção 14

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Oxygen ,  Sodium borohydride Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
1.2 Reagents: Water
Referência
A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids
Khan, Shah Nawaz; et al, Journal of Organic Chemistry, 2020, 85(7), 5019-5026

Método de produção 15

Condições de reacção
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referência
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Método de produção 16

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water ;  < pH 4, rt
Referência
Cooperative carbene photocatalysis for β-amino ester synthesis
Tanaka, Nao; et al, ChemRxiv, 2023, 1, 1-8

Método de produção 17

Condições de reacção
1.1 Solvents: 1,2-Dichloroethane ;  0 °C; 0 °C → 60 °C; 1 h, 60 °C; 60 °C → 0 °C
1.2 Solvents: 1,2-Dichloroethane ;  2 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referência
Asymmetric Auto-Tandem Catalysis with a Planar-Chiral Ruthenium Complex: Sequential Allylic Amidation and Atom-Transfer Radical Cyclization
Kanbayashi, Naoya; et al, Angewandte Chemie, 2013, 52(18), 4897-4901

Método de produção 18

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Ethyl acetate ;  30 h, rt
Referência
2-Chloroanthraquinone-catalyzed aerobic photo-oxidative synthesis of diacylamines from benzylamides
Itoh, Izuho; et al, Tetrahedron Letters, 2014, 55(20), 3160-3162

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
Referência
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Método de produção 20

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 10 min, 0 °C
1.2 overnight, rt
Referência
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Método de produção 21

Condições de reacção
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
Referência
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Método de produção 22

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, 25 °C
2.1 Solvents: Ethyl acetate ;  12 h, 30 °C
Referência
N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light
Jeon, Hyun Ji; et al, Organic Process Research & Development, 2021, 25(5), 1176-1183

Método de produção 23

Condições de reacção
1.1 Reagents: Benzaldehyde Solvents: 2,2,2-Trifluoroethanol ;  12 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Catalysts: Triethylborane ,  Benzoyl chloride Solvents: Acetonitrile ;  6 h, 30 °C
Referência
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Método de produção 24

Condições de reacção
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referência
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Método de produção 25

Condições de reacção
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referência
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Método de produção 26

Condições de reacção
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referência
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Raw materials

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Preparation Products

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